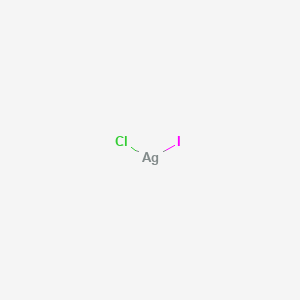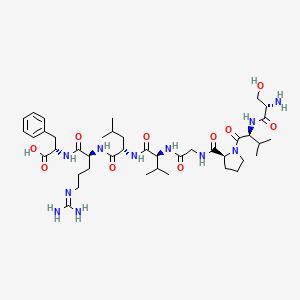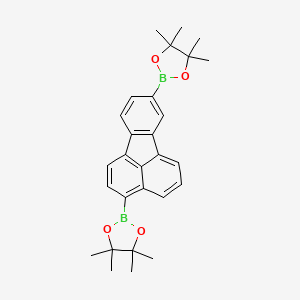![molecular formula C12H14ClNO2 B12575662 5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 185245-87-8](/img/structure/B12575662.png)
5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline can be achieved through various synthetic routes. One common method involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another approach is the Heck reaction, which uses 2-(2-iodophenethyl)isoquinolin-1(2H)-one as a starting material . These methods offer good yields and relatively simple procedures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chloroethyl group, in particular, may confer unique properties compared to other isoquinoline derivatives.
Properties
CAS No. |
185245-87-8 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
5-(2-chloroethyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C12H14ClNO2/c13-3-1-10-9-6-12-11(15-7-16-12)5-8(9)2-4-14-10/h5-6,10,14H,1-4,7H2 |
InChI Key |
HYIMVAMRPMTODY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCO3)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)


![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)


![Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-](/img/structure/B12575679.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
